molecular formula C12H14N2O3 B7721681 Benzyl 2-oxopiperazine-1-carboxylate CAS No. 889958-20-7

Benzyl 2-oxopiperazine-1-carboxylate

Cat. No.: B7721681
CAS No.: 889958-20-7
M. Wt: 234.25 g/mol
InChI Key: NQMRIGCEHSYQBV-UHFFFAOYSA-N
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Description

Benzyl 2-oxopiperazine-1-carboxylate is a chemical compound with the molecular formula C12H14N2O3. It is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions in the ring. This compound is known for its diverse applications in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 2-oxopiperazine-1-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of piperazine-2-one with benzyl chloroformate in the presence of a base such as sodium carbonate. The reaction is typically carried out in a mixture of ethyl acetate and water at a low temperature (0°C) to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The compound is usually purified through recrystallization or chromatography techniques to achieve the desired purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-oxopiperazine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound derivatives with additional oxygen-containing functional groups, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Benzyl 2-oxopiperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of Benzyl 2-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring allows it to interact with various biological macromolecules, potentially leading to antibacterial and antifungal effects. The exact molecular targets and pathways are still under investigation, but its ability to form hydrogen bonds and interact with polar nitrogen atoms in the piperazine ring is believed to play a crucial role .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-oxopiperazine-1-carboxylate is unique due to its specific structure, which includes a benzyl group attached to the piperazine ring.

Properties

IUPAC Name

benzyl 2-oxopiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-11-8-13-6-7-14(11)12(16)17-9-10-4-2-1-3-5-10/h1-5,13H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMRIGCEHSYQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625724
Record name Benzyl 2-oxopiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889958-20-7
Record name Benzyl 2-oxopiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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